3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine
Description
3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 4-methoxyphenyl group at position 6 and a piperazine moiety at position 2. This compound belongs to a class of pyridazine derivatives known for diverse pharmacological properties, including anti-inflammatory, antimicrobial, and receptor-modulating activities . Its synthesis likely involves multi-step reactions, including nucleophilic substitution and condensation, as observed in structurally related compounds .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-29-17-5-2-15(3-6-17)18-7-9-20(25-24-18)26-10-12-27(13-11-26)21(28)16-4-8-19(22)23-14-16/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGYQKJSFDOVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core with a piperazine moiety substituted by a chloropyridine carbonyl group and a methoxyphenyl group. Its structural formula can be represented as follows:
Enzyme Inhibition
Research indicates that derivatives of piperazine, including this compound, exhibit significant inhibitory effects on various enzymes. Notably, studies have shown that piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound's ability to bind at the active site of AChE suggests potential therapeutic applications in treating cognitive disorders .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that piperazine derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
The proposed mechanism of action involves the compound's interaction with specific molecular targets:
- Enzyme Binding : The chloropyridine moiety may facilitate binding to the active sites of enzymes such as AChE.
- Cellular Pathways : By inhibiting AChE, the compound may increase acetylcholine levels in synaptic clefts, enhancing cholinergic signaling which is often impaired in neurodegenerative diseases.
Study 1: Acetylcholinesterase Inhibition
In a study conducted by Varadaraju et al., several piperazine derivatives were screened for AChE inhibition using molecular docking techniques. The results indicated that this compound exhibited a binding affinity comparable to known inhibitors, suggesting its potential as a lead compound for further development in Alzheimer's therapy .
Study 2: Anticancer Activity
Another study highlighted the anticancer effects of piperazine derivatives. The compound was tested against FaDu hypopharyngeal tumor cells, showing significant cytotoxic effects and induction of apoptosis through mechanisms involving mitochondrial pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Structure | AChE inhibitor, anticancer |
| 4-[(6-Chloropyridin-3-yl)carbonyl]piperazin-2-one | Structure | Antimicrobial activity |
Comparison with Similar Compounds
Key Observations:
Substituent Influence on Bioactivity: The 4-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to halogenated aryl groups (e.g., 4-chlorophenyl in ).
Synthetic Flexibility :
- The target compound’s synthesis likely mirrors methods used for analogues: nucleophilic substitution of 3,6-dichloropyridazine with substituted piperazines, followed by carbonyl group introduction via condensation .
Biological Activity Trends: Piperazine-pyridazine hybrids with electron-withdrawing groups (e.g., Cl, F) exhibit enhanced enzyme inhibitory effects, as seen in acetylcholinesterase inhibition (IC₅₀ values in the µM range for fluorophenyl derivatives) . Compounds with bulky substituents (e.g., 4-chlorophenoxypropyl) show broader antimicrobial activity, suggesting steric and electronic factors modulate efficacy .
Physicochemical and Spectral Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
